![molecular formula C16H15NO3 B2680720 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866050-77-3](/img/structure/B2680720.png)
3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen atom, one nitrogen atom, and five carbon atoms). The “4-methoxyphenyl” indicates the presence of a methoxy group (-OCH3) on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazepin ring and the 4-methoxyphenyl group. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The ether group (methoxy) and the amide in the seven-membered ring could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ether and amide groups could influence its polarity, solubility, and boiling/melting points .Scientific Research Applications
- Treatment of Type 2 Diabetes Canagliflozin, a well-established treatment for type 2 diabetes, is structurally related to this compound. Clinical trials have demonstrated its efficacy in lowering blood sugar levels and improving glycemic control . Beyond glycemic control, ongoing research investigates its potential benefits in weight loss, cardiovascular protection, and renal protection .
- Researchers have synthesized derivatives of this compound, such as (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester , and evaluated their antitumor activity against human tumor cell lines .
Antitumor Activity
Emulsion Bioreactor for (-)MPGM Production
Mechanism of Action
properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMXBVOPVSDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.